molecular formula C18H24N4O B2533155 5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 852917-04-5

5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B2533155
CAS No.: 852917-04-5
M. Wt: 312.417
InChI Key: NCOAHELVOMRBQC-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features a benzimidazole moiety, a pyrrolone ring, and an aliphatic heptane chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Construction of the pyrrolone ring: This step might involve cyclization reactions using appropriate precursors.

    Introduction of the heptane chain: This can be done through alkylation reactions using heptan-2-yl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions could target the pyrrolone ring or the benzimidazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Receptor Binding: It could interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases or conditions.

    Diagnostics: Use in diagnostic assays or imaging techniques.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action for “5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific biological target. Generally, it might involve:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interference with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.

    Pyrrolone derivatives: Compounds with similar pyrrolone structures.

    Alkylated heterocycles: Other heterocyclic compounds with aliphatic chains.

Uniqueness

The uniqueness of “5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one” lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-heptan-2-yl-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-3-4-5-8-12(2)22-11-15(23)16(17(22)19)18-20-13-9-6-7-10-14(13)21-18/h6-7,9-10,12,19,23H,3-5,8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKWGGUCJIQMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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